![molecular formula C20H14O2 B15329649 2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
2-[4-(2-formylphenyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of three benzaldehyde groups attached to a central phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-formylphenyl)phenyl]benzaldehyde typically involves the reaction of 2-formylphenylboronic acid with 4-bromobenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[4-(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(2-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex structures. In photoredox catalysis, the compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity .
Comparison with Similar Compounds
1,2,4,5-Tetrakis-(4-formylphenyl)benzene: Similar in structure but with four formyl groups attached to a central benzene ring.
4-(2-Formylphenoxy)benzaldehyde: Contains a formyl group attached to a phenoxybenzene structure.
Hexa(4-formylphenyl)benzene: Features six formyl groups attached to a central benzene ring.
Uniqueness: 2-[4-(2-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups and phenyl rings, which imparts distinct reactivity and potential for forming complex organic frameworks. Its structural configuration allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-14H |
InChI Key |
PPLBZUGHMSZFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
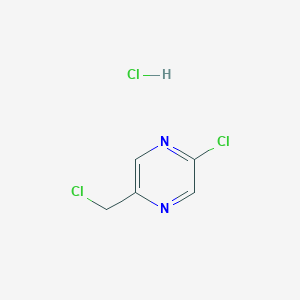

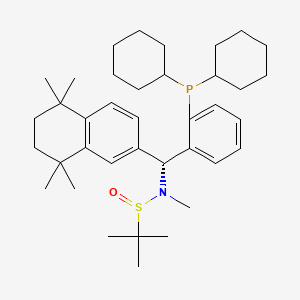

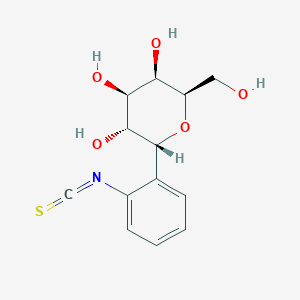
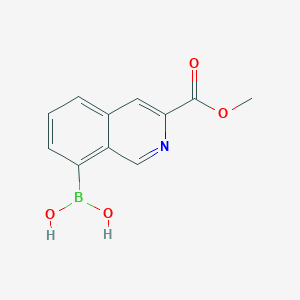
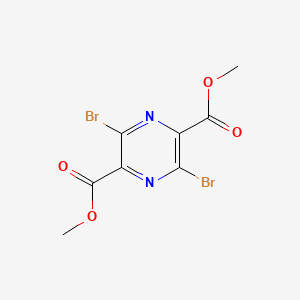
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
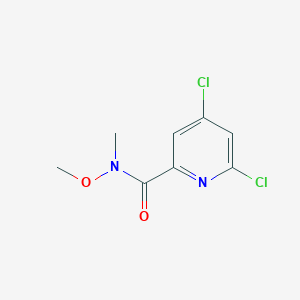
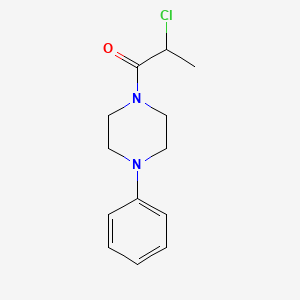

![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
